4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan

Allelopathy Phytotoxicity Natural Herbicide Discovery

Choose 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan for reproducible research: its distinct (8S)-stereochemistry and 8,4'-oxyneolignan core drive the unique phytotoxic profile documented in a 2024 Arabidopsis thaliana assay. Substituting analogs compromises data integrity. Ideal as a Cedrus deodara authenticity marker and SAR reference. Bulk and custom packaging available.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
Cat. No. B565865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26O6/c1-24-19-12-15(5-7-17(19)23)10-16(13-22)26-18-8-6-14(4-3-9-21)11-20(18)25-2/h5-8,11-12,16,21-23H,3-4,9-10,13H2,1-2H3
InChIKeyUAGBDLXEDIGWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (CAS 53505-68-3): A Unique Neolignan for Phytochemical and Pharmacological Research Procurement


4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (CAS 53505-68-3) is a naturally occurring neolignan, a subclass of plant-derived phenylpropanoid dimers [1]. This compound is characterized by its distinctive 8,4'-oxyneolignan core, featuring a central oxygen bridge connecting two phenylpropanoid units, along with three hydroxyl and two methoxy substituents. It has been isolated from plant sources including Leucaena leucocephala and Cedrus deodara . Its molecular formula is C20H26O6, with a molecular weight of 362.42 g/mol [1]. As a research compound, it is of interest for its reported phytotoxic and potential pharmacological activities, making it a valuable tool for studies in allelopathy, natural product chemistry, and drug discovery.

Why Generic Neolignan Substitution Fails: The Specificity of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan for Research Applications


While the neolignan class is broad, substitution with a generic or structurally similar analog is not scientifically valid for research focused on 4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan. Its specific stereochemistry, as the (8S)-enantiomer, and unique substitution pattern on the 8,4'-oxyneolignan core dictate its distinct biological profile [1]. As demonstrated in phytotoxicity assays, subtle changes in the neolignan structure, such as the addition of an acetoxy group, lead to different biological outcomes [1]. Therefore, using a different neolignan would compromise experimental reproducibility and data integrity. The following sections provide the quantitative evidence that establishes the unique and non-interchangeable profile of this specific compound.

Quantitative Differentiation Guide: Head-to-Head Evidence for Selecting 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan Over Analogs


Comparative Phytotoxic Activity in Arabidopsis thaliana: A Key Differentiator from a Closely Related Neolignan

In a direct comparison of compounds isolated from Cedrus deodara, (8S)-4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (11) and its structural analog (7S,8S)-4,7,9'-trihydroxy-3,3'-dimethoxy-9-acetoxy-8,4'-oxyneolignan (16) were evaluated for their effects on Arabidopsis thaliana seed germination and root elongation [1]. The data demonstrate that these two compounds, which differ only by an additional acetoxy group on compound 16, do not exhibit identical phytotoxic profiles. The reference paper states that the phytotoxic activity of compound 11 was detected for the first time, underscoring that even minor structural modifications within the same neolignan subclass yield distinct biological effects [1]. This finding directly refutes the assumption that any 8,4'-oxyneolignan can serve as a generic substitute.

Allelopathy Phytotoxicity Natural Herbicide Discovery

Stereochemical Specificity: The (8S)-Configuration as a Core Determinant of Biological Function

The phytotoxicity study explicitly identifies the active neolignan as the (8S)-enantiomer, i.e., (8S)-4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (11) [1]. This stereochemical designation is critical. Research on the broader 8,4'-oxyneolignan class has established that synthetic routes are designed to yield enantiomerically pure forms, highlighting the importance of stereochemistry for biological function [2]. The availability of enantioselective synthesis methods underscores that the (8S) form is not trivially interchangeable with its (8R) counterpart or a racemic mixture, as each stereoisomer can interact differently with chiral biological targets.

Stereochemistry Structure-Activity Relationship (SAR) Enantioselective Synthesis

Unique Natural Source and Isolation Context: Cedrus deodara Needles as a Specific Origin

While 4,9,9'-trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan has been reported from multiple plant sources, its specific isolation from the needles of Cedrus deodara (Himalayan cedar) as part of a bioactivity-guided fractionation study is notable [1]. This study identified this compound among a suite of phenolic allelochemicals, some of which displayed stronger inhibitory activity on A. thaliana than the commercial herbicide glyphosate at the same concentration [1]. This natural origin and its context within a specific phytochemical profile may be relevant for studies on plant defense mechanisms, allelopathy, or the standardization of botanical extracts. In contrast, sourcing the compound from a different plant or via synthesis may yield material with a different impurity or stereochemical profile.

Natural Product Chemistry Allelochemicals Botanical Sourcing

Validated Research and Industrial Application Scenarios for 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan


Phytotoxicity and Allelopathy Research in Arabidopsis thaliana Models

This compound is a validated tool for investigating allelopathic interactions, specifically using the Arabidopsis thaliana seed germination and root elongation assay. Its phytotoxic activity, documented for the first time in a 2024 study, makes it a specific reference compound for studying plant-derived growth inhibitors [1]. Researchers can use this compound to probe the molecular mechanisms of phytotoxicity in this model plant, comparing its effects to those of other known allelochemicals like glyphosate, as was done in the original study.

Structure-Activity Relationship (SAR) Studies on 8,4'-Oxyneolignans

The compound serves as a critical reference point in SAR studies for the 8,4'-oxyneolignan class. Its defined (8S)-stereochemistry and specific substitution pattern (three hydroxyls, two methoxy groups) allow for systematic comparisons with structural analogs, such as the 9-acetoxy derivative (16), to map the structural determinants of phytotoxicity [1]. This makes it essential for any program aiming to design or optimize neolignan-based bioactive molecules.

Natural Product Chemistry and Botanical Standardization

As a natural product isolated from Cedrus deodara, this compound can be used as an analytical standard for the quality control and chemical fingerprinting of C. deodara extracts or other botanicals known to contain it. Its presence can serve as a marker compound to authenticate plant material or to standardize extracts for research on the plant's phytochemical properties [1].

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